N'-hydroxynaphthalene-1-carboximidamide
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Overview
Description
N’-hydroxynaphthalene-1-carboximidamide is an organic compound with the molecular formula C11H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxylamine functional group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxynaphthalene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxynaphthalene-1-carboximidamide may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxynaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxynaphthalene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxynaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboximidamide: Lacks the hydroxylamine group, resulting in different chemical properties and reactivity.
Naphthalene-2-carboximidamide: Similar structure but with the carboximidamide group at a different position on the naphthalene ring.
N’-hydroxybenzamidine: Contains a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
Uniqueness
N’-hydroxynaphthalene-1-carboximidamide is unique due to the presence of both the naphthalene ring and the hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxynaphthalene-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCXRWMQIFDSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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